

Cecropin P1 peptide physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cecropin P1**

Cat. No.: **B137164**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Cecropin P1** For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin P1 is a cationic antimicrobial peptide (AMP) that serves as a significant model for the study of host defense mechanisms and the development of novel therapeutic agents. Initially isolated from porcine intestine, it was later identified to originate from the parasitic nematode *Ascaris suum*.^{[1][2]} This 31-residue peptide exhibits potent, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, by disrupting cellular membranes and interacting with intracellular components.^{[1][3]} Its low cytotoxicity against mammalian cells makes it an attractive candidate for further investigation. This guide provides a comprehensive overview of the core physicochemical properties of **Cecropin P1**, its mechanism of action, and detailed experimental protocols for its study.

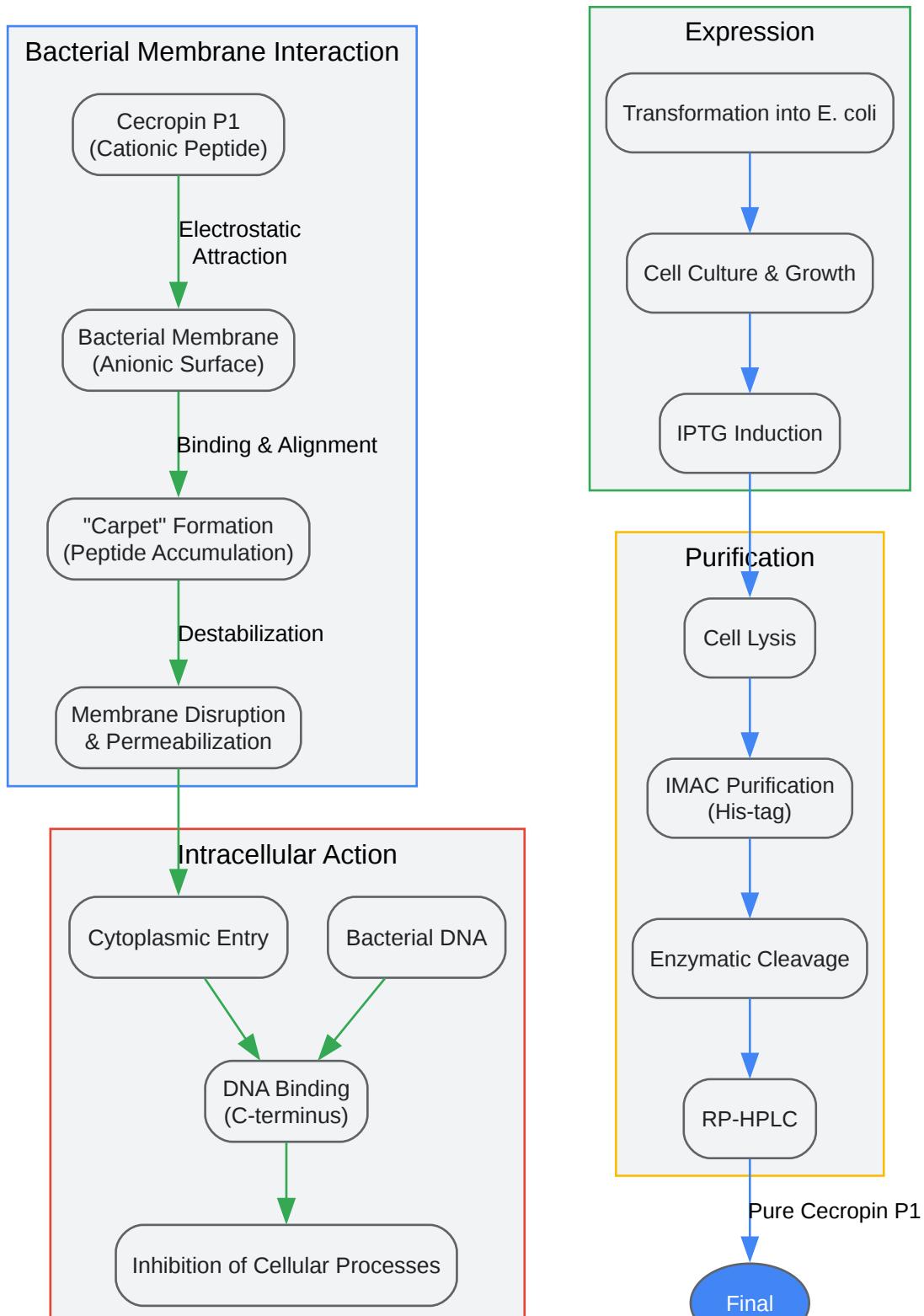
Core Physicochemical Properties

The fundamental characteristics of **Cecropin P1** are summarized in the table below. It is a highly cationic peptide, reflected in its high theoretical isoelectric point (pI). Structurally, it adopts a distinct α -helical conformation in membrane-mimetic environments, a feature crucial for its biological function.^{[1][4]} Unlike many other cecropins, it notably lacks a flexible hinge region.^[1]

Property	Value / Description	Reference(s)
Origin	Ascaris suum (parasitic nematode)	[1]
Amino Acid Sequence	H-Ser-Trp-Leu-Ser-Lys-Thr-Ala-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-Gly-Pro-Arg-OH	[3]
Number of Residues	31	[1] [4]
Molecular Formula	C ₁₄₇ H ₂₅₃ N ₄₅ O ₄₃	[3]
Average Molecular Weight	~3338.9 g/mol	[3]
Theoretical Isoelectric Point (pI)	11.07	[3]
Structure	Predominantly α -helical in membrane environments; lacks a typical hinge region.	[1] [4]
Form	Typically supplied as a lyophilized powder.	[3]
Solubility	Enhanced solubility in aqueous solutions when supplied as a TFA salt.	[3]

Biological Activity Profile

Cecropin P1 demonstrates a potent and selective antimicrobial profile. It is significantly more active against Gram-negative bacteria than Gram-positive bacteria.[\[3\]](#) Its mechanism of action confers a low propensity for inducing microbial resistance and is coupled with minimal hemolytic activity and low cytotoxicity toward mammalian cells, highlighting its therapeutic potential.


Activity Type	Description	Reference(s)
Antimicrobial Spectrum	Potent activity against Gram-negative bacteria. Reduced activity against Gram-positive bacteria. Also exhibits some antifungal, antiviral, and anticancer properties.	[1][3]
Primary Mechanism	Lyses bacterial cell membranes via a "carpet-like" mechanism, followed by intracellular DNA binding.	[1][5]
Hemolytic Activity	Low hemolytic activity against human red blood cells.	[6]
Cytotoxicity	Low toxicity reported against non-cancerous mammalian cells.	[1]

Mechanism of Action

The antimicrobial action of **Cecropin P1** is a multi-step process that involves both membrane disruption and intracellular targeting.

- Electrostatic Attraction and Membrane Interaction: As a cationic peptide, **Cecropin P1** is initially attracted to the negatively charged components of bacterial outer membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[7]
- The "Carpet-Like" Model: Upon accumulating on the bacterial surface, the peptide aligns parallel to the lipid bilayer. Spectroscopic studies have confirmed this orientation, suggesting that **Cecropin P1** does not form stable transmembrane pores.[5] Instead, it disrupts the membrane integrity by creating tension and destabilizing phospholipid packing, leading to micellization and the formation of transient pores. This "carpet-like" mechanism causes leakage of intracellular contents and cell death.[5]

- Intracellular Targeting (DNA Binding): After permeabilizing the cell membrane, **Cecropin P1** can enter the cytoplasm. Studies have shown that its C-terminal region possesses DNA-binding capabilities, which contributes to its overall antimicrobial activity by interfering with essential cellular processes like replication and transcription.[1][8]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cecropin P1 (porcine) peptide [novoprolabs.com]
- 4. The structure of the mammalian antibacterial peptide cecropin P1 in solution, determined by proton-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-bound structure of the antimicrobial peptide cecropin P1 determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Cecropin P1 peptide physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137164#cecropin-p1-peptide-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com